

# Structure Elucidation of (2-Quinolyl)methylamine hydrochloride: A Technical Overview

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## Compound of Interest

**Compound Name:** (2-Quinolyl)methylamine hydrochloride

**Cat. No.:** B1320066

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structural elucidation of **(2-Quinolyl)methylamine hydrochloride**. Due to the limited availability of specific experimental data in peer-reviewed literature for this exact compound, this document outlines the essential characterization techniques and provides illustrative data from closely related analogs. The methodologies described herein represent the standard experimental protocols utilized for the structural confirmation of novel chemical entities.

## Chemical Identity and Physical Properties

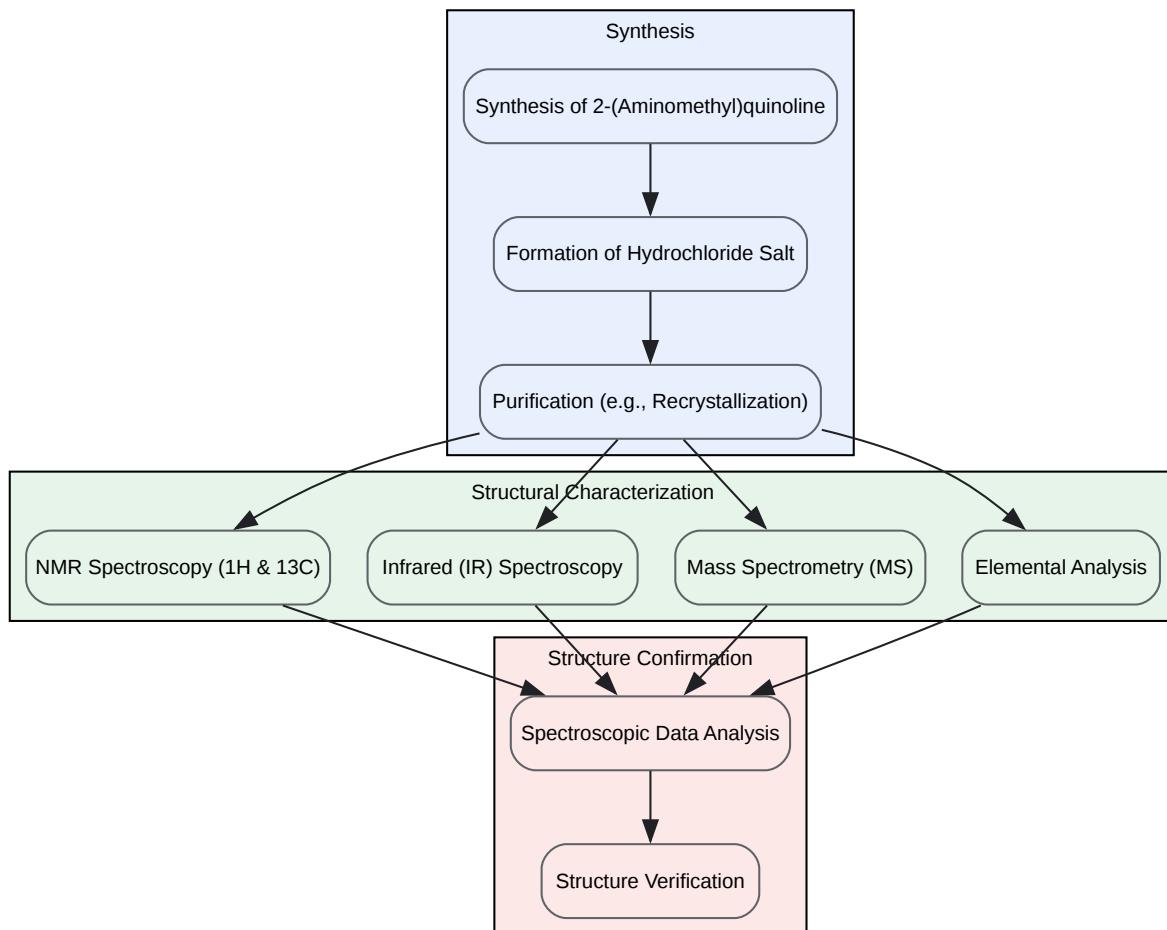
**(2-Quinolyl)methylamine hydrochloride** is identified by the Chemical Abstracts Service (CAS) number 861036-67-1. Its molecular formula is C<sub>10</sub>H<sub>11</sub>CIN<sub>2</sub>, corresponding to a molecular weight of 194.66 g/mol. [1] The compound's structure consists of a quinoline ring system with a methylamine substituent at the 2-position, presented as a hydrochloride salt.

Table 1: Chemical and Physical Properties of **(2-Quinolyl)methylamine hydrochloride**

Property	Value	Source
Molecular Formula	C10H11ClN2	PubChem[ <a href="#">1</a> ]
Molecular Weight	194.66 g/mol	PubChem[ <a href="#">1</a> ]
CAS Number	861036-67-1	PubChem[ <a href="#">1</a> ]
IUPAC Name	quinolin-2-ylmethanamine;hydrochloride	PubChem[ <a href="#">1</a> ]

## Synthesis and Characterization Workflow

The structural elucidation of a synthesized compound like **(2-Quinolyl)methylamine hydrochloride** follows a logical workflow to confirm its identity and purity. This process involves synthesis followed by a suite of analytical techniques.



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Caption: General workflow for the synthesis and structural elucidation of **(2-Quinolyl)methylamine hydrochloride**.

## Spectroscopic and Analytical Data (Illustrative)

While specific experimental spectra for **(2-Quinolyl)methylamine hydrochloride** are not readily available, this section outlines the expected data based on its chemical structure and data from analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

- $^1\text{H}$  NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the quinoline ring, the methylene (-CH<sub>2</sub>-) group, and the amine (-NH<sub>3+</sub>) group. The aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm), with their splitting patterns revealing their connectivity. The methylene protons would likely appear as a singlet or a multiplet depending on coupling, and the amine protons would also be observable.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. For **(2-Quinolyl)methylamine hydrochloride**, ten distinct carbon signals would be expected: nine for the quinoline ring and one for the methylene carbon.

Table 2: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts (Illustrative)

Assignment	Predicted $^1\text{H}$ Chemical Shift (ppm)	Predicted $^{13}\text{C}$ Chemical Shift (ppm)
Quinoline CH	7.0 - 8.5	120 - 150
C-2 (Quaternary)	-	~155
CH <sub>2</sub>	4.0 - 4.5	40 - 50
NH <sub>3+</sub>	Variable	-

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
N-H stretch (amine salt)	3000 - 2800	Strong, broad
C-H stretch (aromatic)	3100 - 3000	Medium
C=C, C=N stretch (aromatic)	1600 - 1450	Medium to strong
C-N stretch	1250 - 1020	Medium

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For **(2-Quinolyl)methylamine hydrochloride**, the mass spectrum would be expected to show the molecular ion peak for the free base, (2-Quinolyl)methylamine, at  $m/z \approx 158$ .

## Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this specific compound are not widely published. However, a general approach based on known syntheses of quinoline derivatives can be outlined.

## Synthesis of 2-(Aminomethyl)quinoline

A common route to 2-substituted quinolines is through the modification of a pre-formed quinoline ring. For example, 2-methylquinoline can be halogenated and subsequently reacted with an amine source.

Illustrative Protocol:

- Starting Material: 2-Methylquinoline.
- Halogenation: Radical bromination of 2-methylquinoline using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in a suitable solvent like carbon tetrachloride to yield 2-(bromomethyl)quinoline.

- Amination: Reaction of 2-(bromomethyl)quinoline with an excess of ammonia or a protected amine equivalent, followed by deprotection, to yield 2-(aminomethyl)quinoline.

## Formation of the Hydrochloride Salt

- Dissolve the purified 2-(aminomethyl)quinoline free base in a suitable organic solvent (e.g., diethyl ether, ethanol).
- Add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent like isopropanol) dropwise with stirring.
- The hydrochloride salt will precipitate out of the solution.
- Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

## Characterization Techniques

- NMR Spectroscopy: Samples would be prepared by dissolving the compound in a deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>). <sup>1</sup>H and <sup>13</sup>C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- IR Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
- Mass Spectrometry: A high-resolution mass spectrum (HRMS) would be obtained using techniques such as electrospray ionization (ESI) to confirm the exact mass of the molecular ion.

## Conclusion

The structural elucidation of **(2-Quinolyl)methylamine hydrochloride** relies on a combination of synthetic chemistry and analytical techniques. While specific experimental data for this compound is scarce in the public domain, its structure can be confidently assigned based on the well-established principles of NMR, IR, and mass spectrometry, and by following established synthetic routes for related quinoline derivatives. The data and protocols presented in this guide serve as a foundational reference for researchers working with this and similar molecules.

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## References

- 1. (2-Quinolyl)methylamine hydrochloride | C10H11ClN2 | CID 18507529 - PubChem [pubchem.ncbi.nlm.nih.gov]
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